
5-Bromo-2-((1-((4-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its properties such as form, refractive index, boiling point, and density. For instance, 4-Fluorobenzyl bromide, a potential precursor in the synthesis of this compound, is a liquid with a refractive index of 1.547, a boiling point of 85 °C/15 mmHg, and a density of 1.517 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
Compounds related to 5-Bromo-2-((1-((4-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine, particularly zinc(II) phthalocyanine derivatives with benzenesulfonamide units, have been investigated for their potential as photosensitizers in photodynamic therapy. This therapy is a promising alternative for cancer treatment. The zinc(II) phthalocyanine compound demonstrated good solubility in common solvents, monomeric species, adequate fluorescence, singlet oxygen production, and photostability, which are desirable properties for a photosensitizer candidate (Öncül et al., 2022).
Corrosion Inhibition
Research on piperidine derivatives, closely related to the chemical structure of interest, has shown their effectiveness as corrosion inhibitors for iron. Quantum chemical calculations and molecular dynamics simulations have been utilized to investigate their adsorption and corrosion inhibition properties. These compounds, including ones with fluoro-2-(methylthio) pyrimidine structures, demonstrated significant inhibition efficiencies, corroborated by global reactivity parameters and binding energies on metal surfaces, consistent with experimental data (Kaya et al., 2016).
Herbicidal Applications
New pyrimidine and triazine intermediates for herbicidal sulfonylureas, featuring modifications with fluoromethyl-triazines and o-fluoroalkyl-benzenesulfonamide precursors, have been synthesized. These derivatives exhibited selective post-emergence herbicidal activity in crops like cotton and wheat, suggesting that specific combinations of pyrimidine bases with lipophilic difluoromethyl-benzenesulfonamide moieties can enhance selectivity and effectiveness in agricultural applications (Hamprecht et al., 1999).
Anticancer and Antimicrobial Activity
A novel synthesis approach has led to the development of sulfonamide derivatives containing 5-flurouracil and nitrogen mustard, aiming for potent antitumor agents with low toxicity. These compounds have shown significant anticancer activity and a promising therapeutic index, indicating their potential as effective antitumor drugs with reduced side effects (Huang et al., 2001).
Eigenschaften
IUPAC Name |
5-bromo-2-[1-[(4-fluorophenyl)methylsulfonyl]piperidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrFN3O3S/c17-13-8-19-16(20-9-13)24-15-2-1-7-21(10-15)25(22,23)11-12-3-5-14(18)6-4-12/h3-6,8-9,15H,1-2,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFOJOGOGNEAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)F)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

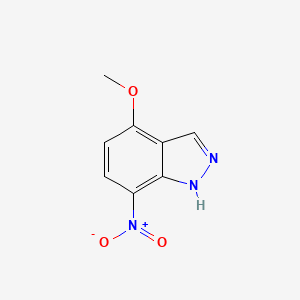

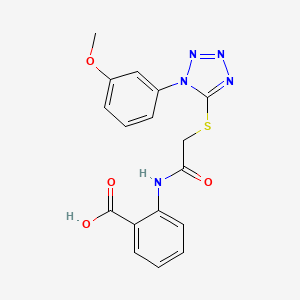
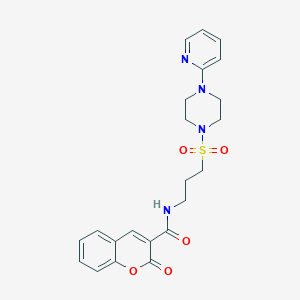
![3-[(Cyclopropylamino)methyl]cyclobutan-1-ol](/img/structure/B2760841.png)
![6,7-Dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2760844.png)
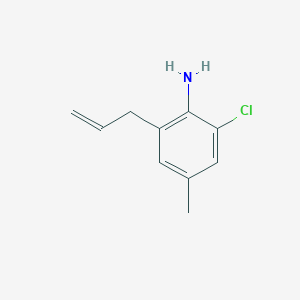
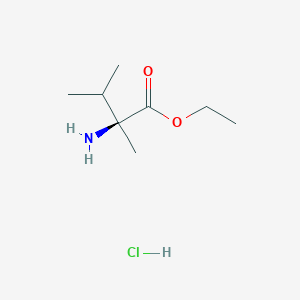
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2760848.png)
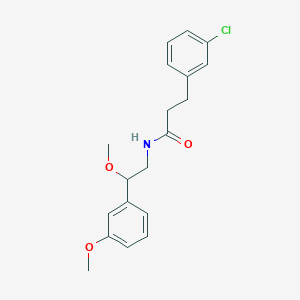
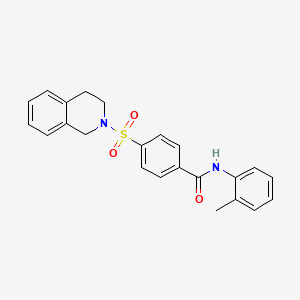
![2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol](/img/structure/B2760851.png)
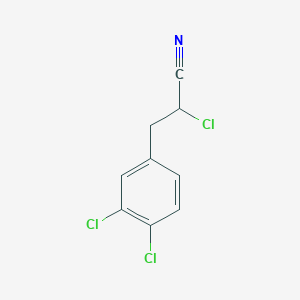
![2,6-dichloro-N-[(4-fluorophenyl)(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2760858.png)